molecular formula C12H22ClN3O B14033740 (3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

Cat. No.: B14033740
M. Wt: 259.77 g/mol
InChI Key: COBDNSWRAUYUKI-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group and a hexahydro-imidazo[4,5-C]pyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride typically involves multiple steps, including the formation of the imidazo[4,5-C]pyridinone core and the introduction of the cyclopentyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate raw materials, reaction conditions, and purification methods to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one: The base compound without the hydrochloride salt.

    Other Imidazo[4,5-C]pyridinones: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H22ClN3O

Molecular Weight

259.77 g/mol

IUPAC Name

(3aR,7aS)-1-cyclopentyl-3-methyl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C12H21N3O.ClH/c1-14-11-8-13-7-6-10(11)15(12(14)16)9-4-2-3-5-9;/h9-11,13H,2-8H2,1H3;1H/t10-,11+;/m0./s1

InChI Key

COBDNSWRAUYUKI-VZXYPILPSA-N

Isomeric SMILES

CN1[C@@H]2CNCC[C@@H]2N(C1=O)C3CCCC3.Cl

Canonical SMILES

CN1C2CNCCC2N(C1=O)C3CCCC3.Cl

Origin of Product

United States

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